3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine

Metabolic Stability Human Liver Microsomes Scaffold Hopping

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1240527-04-1, C10H20N2, MW 168.28) is an N-alkylated derivative of the 3-azabicyclo[3.1.1]heptane (BCHP) scaffold, a conformationally rigid, sp³-rich saturated bicyclic amine that serves as a validated bioisostere for meta-substituted pyridine rings. The BCHP core has been demonstrated to dramatically improve solubility, metabolic stability, and lipophilicity when substituted for pyridine in drug-like molecules such as the antihistamine rupatadine.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B12277560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCN1CC2CC(C1)C2N
InChIInChI=1S/C10H20N2/c1-2-3-4-12-6-8-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3
InChIKeyJHMXTLXVCHIQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine: A Bridge-Bicyclic Amine Scaffold for Property-Driven Medicinal Chemistry Procurement


3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1240527-04-1, C10H20N2, MW 168.28) is an N-alkylated derivative of the 3-azabicyclo[3.1.1]heptane (BCHP) scaffold, a conformationally rigid, sp³-rich saturated bicyclic amine that serves as a validated bioisostere for meta-substituted pyridine rings [1]. The BCHP core has been demonstrated to dramatically improve solubility, metabolic stability, and lipophilicity when substituted for pyridine in drug-like molecules such as the antihistamine rupatadine [1]. The 3-butyl substitution confers a measured LogP of 1.0, placing this derivative in a distinct lipophilicity window among N-alkyl BCHP-6-amine analogs [2].

Scaffold Sp3-rich saturated bridge-bicyclic amine for pyridine bioisostere studies
Property Measured LogP 1.0 positions compound in moderate lipophilicity window for CNS lead optimization
Use Case Supports scaffold-hopping programs targeting solubility and metabolic stability improvement

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine: Why N-Alkyl Chain Length and Scaffold Geometry Prevent Simple Drop-In Replacement


The 3-azabicyclo[3.1.1]heptane scaffold is not a generic commodity building block. Substitution at the bridgehead nitrogen with different alkyl chains produces measurable divergence in lipophilicity—LogP ranges from 0.53 (methyl), 0.8 (ethyl), to 1.0 (butyl) and 1.9 (benzyl)—directly impacting solubility, membrane permeability, and metabolic stability in a derivative-specific manner [1]. Furthermore, the scaffold's exit vector geometry (119–120°), which critically mimics meta-substituted pyridines for target binding, is not replicated by the isomeric 6-azabicyclo[3.1.1]heptane series or by monocyclic piperidine analogs [2]. Interchanging N-alkyl substituents or scaffold isomers without experimental validation therefore risks loss of target engagement, altered ADME profiles, and failed lead optimization campaigns.

N-alkyl chain length changes LogP from 0.53 (methyl) to 1.9 (benzyl); butyl-to-methyl/benzyl swap may shift permeability and metabolic stability profile.
Exit vector geometry (119–120°) mimics meta-pyridine; 6-aza isomer or piperidine analogs do not replicate this topology and may alter target engagement.
Core BCHP property gains are class-level; direct substitution risk requires derivative-specific ADME and binding validation.

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine: Quantitative Evidence for Differentiated Selection vs. Pyridine, Piperidine, and N-Alkyl BCHP Analogs


Human Liver Microsome Metabolic Stability: 11-Fold Improvement in Half-Life vs. Pyridine-Containing Parent Drug

Incorporation of the 3-azabicyclo[3.1.1]heptane core into rupatadine (replacing the pyridine ring) dramatically increased metabolic stability in human liver microsomes: intrinsic clearance (CLint) decreased from 517 to 47 mg min⁻¹ μL⁻¹, and half-life (t1/2) increased over 11-fold from 3.2 to 35.7 minutes [1]. This class-level metabolic stabilization is a direct consequence of replacing the oxidatively labile pyridine ring with the fully saturated BCHP scaffold, and the 3-butyl derivative inherits this core advantage while offering a tunable lipophilicity profile that allows further optimization of metabolic fate through N-alkyl selection.

Metabolic stability
Head-to-head
CLint 47 vs 517 μL min⁻¹ mg⁻¹; t1/2 35.7 vs 3.2 min
Supports class-level metabolic stabilization over pyridine
BCHP-rupatadine analog vs rupatadine, human liver microsomes
Metabolic Stability Human Liver Microsomes Scaffold Hopping

Aqueous Solubility: 12.6-Fold Enhancement Over Pyridine-Containing Comparator

Replacement of the pyridine ring in rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold increased aqueous solubility by more than one order of magnitude: 29 μM for rupatadine vs. 365 μM for the BCHP analog (52), a 12.6-fold improvement [1]. This solubility gain is attributable to the disruption of planar π-stacking and the introduction of three-dimensional sp³ character, which reduces crystal lattice energy. The 3-butyl-3-azabicyclo[3.1.1]heptan-6-amine building block, bearing the same core, is positioned to confer comparable solubility advantages when elaborated into lead molecules.

Aqueous solubility
Head-to-head
365 μM vs 29 μM (12.6-fold increase)
Reported solubility advantage in elaborated analog
Free base form; BCHP-rupatadine analog vs rupatadine
Aqueous Solubility Physicochemical Properties Bioisostere

Experimental Lipophilicity (logD): Significant Reduction vs. Pyridine Parent Improves Developability

The experimental lipophilicity (logD) of the BCHP-rupatadine analog was measured at 3.8, compared to >4.5 for rupatadine [1]. This reduction of >0.7 logD units moves the compound into a more favorable lipophilicity range for oral drug candidates, potentially reducing off-target binding (e.g., hERG, CYP promiscuity) and improving overall drug-likeness. The 3-butyl derivative's measured LogP of 1.0 for the free amine building block [2] positions it as a moderate-lipophilicity starting point that can be elaborated into final compounds with optimized logD values.

Lipophilicity (logD)
Head-to-head
logD 3.8 vs >4.5 (Δ >0.7 reduction)
Supports improved drug-likeness window vs parent pyridine
BCHP-rupatadine analog; 3-butyl building block LogP 1.0
Lipophilicity logD Drug-likeness

N-Alkyl Lipophilicity Tuning: Butyl (LogP 1.0) Occupies a Distinct Window Between Methyl (0.53) and Benzyl (1.9) Analogs

Systematic comparison of LogP values across the N-alkyl 3-azabicyclo[3.1.1]heptan-6-amine series reveals a graded lipophilicity progression: methyl (LogP 0.53) , ethyl (LogP 0.8) [1], butyl (LogP 1.0) [2], tert-butyl (LogP 1.5) [3], and benzyl (LogP 1.9) [4]. The 3-butyl derivative occupies a narrow, desirable window — lipophilic enough to enhance membrane permeability relative to methyl/ethyl, yet not so lipophilic as to incur the hERG, CYP inhibition, and phospholipidosis risks associated with benzyl or tert-butyl analogs. This intermediate LogP of 1.0 falls within the optimal range for CNS drug candidates (LogP 1–3), making it a strategically positioned building block for CNS-oriented medicinal chemistry programs.

N-Alkyl LogP tuning
Cross-study
Butyl LogP 1.0 sits between methyl (0.53) and benzyl (1.9)
Ranked intermediate lipophilicity for CNS and permeability balance
Supplier-reported LogP values; data to verify in-house
Lipophilicity Tuning N-Alkyl SAR Property-Based Design

Exit Vector Geometry: The 3-Aza BCHP Scaffold Preserves Meta-Pyridine Binding Topology (119–120°) Lost in Piperidine and 6-Aza Isomers

Crystallographic analysis confirms that the 3-azabicyclo[3.1.1]heptane scaffold closely replicates the exit vector geometry of meta-substituted pyridines, with N–C vectors forming an angle of approximately 119–120° and substituent distances of 4.8–5.0 Å [1]. This geometric congruence is critical for maintaining key binding interactions with biological targets. In contrast, the isomeric 6-azabicyclo[3.1.1]heptane scaffold presents a different exit vector pattern that mimics 1,4-disubstituted piperidine chair conformers rather than meta-pyridines [2], and monocyclic piperidine lacks the conformational rigidity to enforce a consistent bioactive conformation. The 3-butyl derivative, as a 3-aza BCHP, preserves this essential pyridine-mimetic geometry while offering the tunable N-alkyl lipophilicity described above.

Exit vector geometry
Class-level
119–120° exit vector; 4.8–5.0 Å substituent distance
Preserves meta-pyridine binding topology; 6-aza isomer does not
X-ray and computational exit vector plot analysis
Exit Vector Bioisosterism Scaffold Geometry

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine: High-Impact Application Scenarios for Scientific Procurement


Pyridine-to-BCHP Scaffold Hopping in Drug Discovery Lead Optimization

In programs where a lead series contains a meta-substituted pyridine ring that suffers from poor solubility (<30 μM) or rapid microsomal clearance (t1/2 < 5 min), the 3-butyl-3-azabicyclo[3.1.1]heptan-6-amine building block serves as an ideal entry point for scaffold hopping. The BCHP core has been quantitatively demonstrated to increase solubility 12.6-fold and extend microsomal half-life 11.2-fold when replacing pyridine in rupatadine [1]. The 3-butyl derivative offers a pre-optimized LogP of 1.0 that balances permeability without excessive lipophilicity, enabling rapid analog generation by elaborating the primary amine at the 6-position.

CNS-Targeted Library Synthesis Leveraging Optimal Lipophilicity

The 3-butyl derivative's measured LogP of 1.0 falls within the established optimal range for CNS drug candidates (LogP 1–3) [2], distinguishing it from the more polar methyl analog (LogP 0.53) that may limit blood-brain barrier penetration, and the excessively lipophilic benzyl analog (LogP 1.9) that carries elevated hERG and phospholipidosis risk [1][3]. Medicinal chemistry teams prosecuting CNS targets (e.g., GPCRs, ion channels, transporters) can procure this building block to synthesize focused libraries with a favorable CNS MPO profile from the outset, reducing iterative logD optimization cycles.

Saturated Bioisostere Strategy for Metabolic Stability Optimization

For programs encountering oxidative metabolism at aromatic or heteroaromatic rings, the fully saturated BCHP scaffold represents a validated solution. The replacement of the pyridine ring with 3-azabicyclo[3.1.1]heptane reduced intrinsic clearance from 517 to 47 mg min⁻¹ μL⁻¹ in human liver microsomes [1]. The 3-butyl-3-azabicyclo[3.1.1]heptan-6-amine provides a synthetically tractable primary amine handle for diversification while retaining the metabolically robust saturated core, enabling rapid parallel synthesis of analogs with improved metabolic profiles.

Conformationally Restricted Piperidine Replacement in Fragment-Based Drug Discovery

The 3-azabicyclo[3.1.1]heptane scaffold imposes conformational rigidity that is absent in monocyclic piperidine analogs, enforcing a well-defined exit vector geometry (119–120°) that mimics meta-substituted pyridines [1]. This rigidity can enhance binding affinity by reducing the entropic penalty upon target engagement. The 3-butyl derivative, with its intermediate lipophilicity and free primary amine, is suitable for fragment elaboration or as a core scaffold in DNA-encoded library (DEL) synthesis, where conformational pre-organization is advantageous for hit identification.

Application
Selection Property
Validation Focus
Pyridine-to-BCHP scaffold hopping
Sp3-rich saturated core; solubility/stability gain
Target binding retention and ADME comparison vs parent pyridine
CNS-targeted library synthesis
Measured LogP 1.0 within CNS MPO-favorable range
Permeability and transporter-mediated efflux profiling
Metabolic stability optimization
Saturated core reduces oxidative clearance
Microsomal and hepatocyte stability assays
Conformationally restricted piperidine replacement
Rigid exit vector geometry (119–120°)
Biophysical binding assay and fragment elaboration assessment

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